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molecular formula C6H6ClN3O B8283249 N-((3-chloropyrazin-2-yl)methyl)formamide

N-((3-chloropyrazin-2-yl)methyl)formamide

Cat. No. B8283249
M. Wt: 171.58 g/mol
InChI Key: HLHMSDWJPCRESN-UHFFFAOYSA-N
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Patent
US08481733B2

Procedure details

To an oven dried flask filled with nitrogen was added N-(3-chloro-pyrazin-2-ylmethyl)-formamide (3.000 g, 0.01748 mol) followed by MeCN (60 mL). POCl3 (4.89 mL, 0.0524 mol) was added to the reaction mixture dropwise at 0° C. and the reaction mixture was stirred at 0° C. for 5 min before DMF (0.2 mL) was added. The mixture was then warmed up to rt and stirred at rt for overnight. The excess of POCl3 was removed under reduced pressure and the residue was quenched with solution of 2N NH3 in i-PrOH at 0° C. with vigorous stirring to adjust the pH to 9. The crude reaction mixture was then charged with water and the aqueous layer was washed with DCM. The combined organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure to obtain the titled compound. 1H NMR (400 MHz, CDCl3) δ 7.38 (d, J=4.80 Hz, 1H) 7.80 (d, J=5.05 Hz, 1H) 7.87 (s, 1H) 8.28 (s, 1H). MS (ES+): m/z 154.13, 156.02 [MH+]; HPLC: tR=2.02 min (OpenLynx, polar—7 min).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.89 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:8][NH:9][CH:10]=O)=[N:4][CH:5]=[CH:6][N:7]=1.CC#N.O=P(Cl)(Cl)Cl.CN(C=O)C>O>[Cl:1][C:2]1[C:3]2[N:4]([CH:10]=[N:9][CH:8]=2)[CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)CNC=O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CC#N
Step Three
Name
Quantity
4.89 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an oven dried flask
ADDITION
Type
ADDITION
Details
filled with nitrogen
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The excess of POCl3 was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was quenched with solution of 2N NH3 in i-PrOH at 0° C.
STIRRING
Type
STIRRING
Details
with vigorous stirring
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
the aqueous layer was washed with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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